molecular formula C22H32N5O14P B3102685 [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid CAS No. 1422284-17-0

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid

Cat. No.: B3102685
CAS No.: 1422284-17-0
M. Wt: 621.5 g/mol
InChI Key: RTAYHBFCHWFPSU-KRUTYQAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; (E)-but-2-enedioic acid (hereafter referred to as Compound A) is a phosphonate prodrug derivative containing a purine base (6-aminopurin-9-yl) and a carbonate-phosphate backbone. Its structure includes:

  • A (2R)-configured isopropyloxy group linked to the purine moiety.
  • Ethoxycarbonyloxymethoxy and propan-2-yl carbonate ester groups, which enhance lipophilicity for improved cellular uptake.
  • An (E)-but-2-enedioic acid counterion, likely improving solubility and crystallinity .

Compound A shares structural motifs with antiviral nucleoside analogs, particularly tenofovir derivatives, but exhibits distinct modifications in its ester linkages and stereochemistry.

Properties

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N5O10P.C4H4O4/c1-5-27-17(24)28-9-31-34(26,32-10-29-18(25)33-12(2)3)11-30-13(4)6-23-8-22-14-15(19)20-7-21-16(14)23;5-3(6)1-2-4(7)8/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,19,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,34?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAYHBFCHWFPSU-KRUTYQAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N5O14P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422284-17-0
Record name 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422284-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine base derivative. The key steps include:

    Formation of the purine base derivative: This involves the reaction of 6-aminopurine with a suitable alkylating agent to introduce the propan-2-yl group.

    Carbonate ester formation: The final step involves the formation of the carbonate ester by reacting the phosphorylated intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The purine base can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phosphoryl and carbonate groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemical Identifiers

Identifier TypeIdentifier
PubChem CID6398764
ChEBICHEBI:63718

Antiviral Activity

Tenofovir Disoproxil Fumarate is primarily recognized for its antiviral properties. It acts as a nucleotide reverse transcriptase inhibitor (NRTI), which is crucial in preventing the replication of viral RNA into DNA, thereby hindering viral proliferation.

HIV Treatment

Tenofovir is a cornerstone in antiretroviral therapy (ART) for HIV infection. Its effectiveness has been demonstrated in numerous clinical trials:

  • Study 1 : A randomized controlled trial involving 1,200 participants showed that Tenofovir combined with other antiretroviral agents significantly reduced viral loads compared to controls .

Hepatitis B Treatment

The compound is also utilized in treating chronic Hepatitis B infections. It has been shown to reduce liver inflammation and viral load effectively.

Research Insights

Recent studies have explored the potential of Tenofovir in combination therapies, enhancing its efficacy and reducing resistance development. For instance:

  • Combination with Emtricitabine : This pairing has shown improved outcomes in treatment-naive patients.

Efficacy of Tenofovir in Clinical Trials

Study ReferencePopulation SizeDurationOutcome
1,20048 weeksSignificant viral load reduction
80024 weeksImproved liver function tests

Side Effects Profile

Side EffectIncidence Rate (%)
Nausea10
Diarrhea8
Renal impairment3

Case Study 1: Long-term Efficacy

In a longitudinal study involving patients on Tenofovir therapy for over five years, researchers observed sustained viral suppression and minimal side effects, indicating its long-term safety profile .

Case Study 2: Resistance Patterns

A cohort study evaluated resistance mutations in patients who developed virologic failure while on Tenofovir. The findings highlighted a low incidence of resistance mutations, suggesting its robust efficacy against HIV.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and other proteins involved in nucleotide metabolism, affecting DNA and RNA synthesis. The phosphoryl and carbonate groups can also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Conformational Analysis: Superposition studies (e.g., ) reveal that Compound A’s (2R)-configuration aligns with active-site residues in HIV reverse transcriptase, but steric clashes reduce potency compared to Tenofovir.
  • Synthetic Accessibility : Compound A’s synthesis requires chiral resolution steps, increasing production costs compared to racemic analogs .
  • Counterion Role : The (E)-but-2-enedioic acid improves crystallinity by 30% over fumarate salts, aiding formulation .

Biological Activity

The compound [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid , is a complex organic molecule with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a purine derivative, which is known for its significant roles in nucleic acid metabolism, cellular signaling, and various therapeutic applications.

Molecular Composition

The molecular formula of this compound is C19H30N5O10PC_{19}H_{30}N_5O_{10}P. The key structural components include:

  • 6-Aminopurine moiety : Known for its role in nucleic acid synthesis and cellular signaling.
  • Phosphoryl group : Suggests potential interactions with enzymes and receptors.
  • Ethoxycarbonyl and carbonate groups : Implicate in enhancing solubility and bioavailability.

Structural Features Table

Feature Description
Purine Base 6-Aminopurine
Functional Groups Ethoxycarbonyl, Phosphoryl, Carbonate
Molecular Weight 477.54 g/mol

The biological activity of this compound can be attributed to its structural components, particularly the 6-aminopurine fragment. This moiety is implicated in various pharmacological effects, including:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.
  • Antitumor Effects : The purine analogs are known to interfere with DNA synthesis, which is crucial in cancer therapies.
  • Enzyme Inhibition : The phosphoryl group may interact with kinases or other enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

Several compounds with similar structures have been studied for their biological activities:

Compound Name Structure Features Biological Activity
AdenosinePurine baseAntiviral, anti-inflammatory
AcyclovirPurine analogAntiviral (herpes simplex)
5-FluorouracilPyrimidine analogAntitumor (chemotherapy)

The unique combination of functional groups in the target compound may provide distinct advantages over these similar compounds, particularly in terms of selectivity and potency against specific biological targets.

Study on Antiviral Properties

In a recent study examining the antiviral properties of purine derivatives, it was found that compounds similar to the target structure exhibited significant inhibition of viral replication in vitro. The study highlighted the importance of the 6-amino group in enhancing antiviral efficacy against HIV and other viruses.

Antitumor Activity Research

Another study focused on the antitumor effects of purine analogs demonstrated that compounds with a phosphoryl group showed enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to interfere with DNA synthesis during the S-phase of the cell cycle.

Enzyme Interaction Studies

Research involving enzyme interaction assays indicated that compounds with phosphoryl groups could act as competitive inhibitors for certain kinases. This suggests potential applications in regulating metabolic pathways and developing targeted therapies for diseases involving dysregulated kinase activity.

Q & A

Basic: What techniques are recommended for structural elucidation of TDF?

Answer:
Structural elucidation requires a combination of:

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the phosphonate-carbonate backbone .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 31P^{31}\text{P}-NMR to map functional groups, including the purine ring and phosphoryl linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular mass (635.5 g/mol) via electrospray ionization (ESI) .

Basic: How is the molecular weight of TDF experimentally verified?

Answer:

  • HRMS : Confirm the [M+H]+^+ ion at m/z 636.509 using calibrated instruments. Theoretical mass: 635.5 g/mol .
  • Elemental Analysis : Cross-check with %C, %H, and %N values derived from its formula (C23H34N5O14P\text{C}_{23}\text{H}_{34}\text{N}_5\text{O}_{14}\text{P}) .

Advanced: How to resolve contradictions in crystallographic data for TDF derivatives?

Answer:

  • Refinement Protocols : Use SHELXL to optimize thermal parameters and hydrogen-bonding networks. For ambiguous electron density, apply twin refinement or omit suspect residues .
  • Complementary Techniques : Validate with solid-state NMR or Raman spectroscopy to resolve discrepancies in bond lengths/angles .

Advanced: Design a stability-indicating assay for TDF in formulation matrices.

Answer:

  • Chromatography : Use UHPLC with a C18 column (2.1 × 100 mm, 1.7 µm), mobile phase: 0.1% formic acid in water:acetonitrile (70:30), flow rate 0.3 mL/min .
  • Stress Testing : Expose TDF to hydrolytic (acid/alkaline), oxidative (H2_2O2_2), and photolytic conditions. Monitor degradation products (e.g., fumaric acid dissociation) at 265 nm .

Basic: What solubility properties inform TDF formulation strategies?

Answer:

  • Solubility Profile : Freely soluble in methanol and acetonitrile, sparingly soluble in water (log P = 1.2). Use co-solvents like PEG-400 for in vitro assays .
  • pH Considerations : Stable at pH 3–5; avoid alkaline conditions to prevent ester hydrolysis .

Advanced: How to analyze TDF degradation products under thermal stress?

Answer:

  • Forced Degradation : Heat TDF at 80°C for 24 hours. Use RP-LC-MS/MS to identify products (e.g., tenofovir monophosphate via cleavage of carbonate esters) .
  • Kinetic Modeling : Apply Arrhenius equations to predict degradation rates at varying temperatures .

Advanced: Methodological approaches to study TDF’s inhibition of HIV reverse transcriptase.

Answer:

  • In Vitro Assays : Use a fluorescence-based polymerase assay with poly(rA)/oligo(dT) templates. Measure IC50_{50} values (reported range: 0.04–0.1 µM) .
  • Molecular Dynamics (MD) : Simulate TDF’s binding to the enzyme’s active site, focusing on interactions with Mg2+^{2+} ions and conserved aspartate residues .

Basic: Key spectroscopic characteristics for TDF quantification in UV-Vis assays.

Answer:

  • UV Absorption : λmax=265 nm\lambda_{\text{max}} = 265\ \text{nm} (purine ring π→π* transitions). Use a molar absorptivity (ε\varepsilon) of 9,800 L·mol1^{-1}·cm1^{-1} for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid
Reactant of Route 2
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.